4-(2-Morpholinoethoxy)phenylboronic acid, HCl synthesis and characterization
4-(2-Morpholinoethoxy)phenylboronic acid, HCl synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Morpholinoethoxy)phenylboronic Acid Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride, a key building block in medicinal chemistry and materials science. We will delve into the synthetic pathway, purification strategies, and detailed analytical characterization, offering insights grounded in established chemical principles.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a cornerstone of drug discovery and development for creating complex molecular architectures. The title compound, 4-(2-morpholinoethoxy)phenylboronic acid, is of particular interest due to the incorporation of a morpholinoethoxy moiety. This functional group can enhance aqueous solubility and provides a basic nitrogen atom that can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its absorption and distribution.
Synthetic Strategy and Mechanistic Considerations
The synthesis of 4-(2-morpholinoethoxy)phenylboronic acid typically proceeds through a multi-step sequence, starting from 4-bromophenol. The choice of this starting material is strategic due to the well-established reactivity of the bromine atom in subsequent cross-coupling or lithiation reactions.
Step 1: Etherification of 4-Bromophenol
The initial step involves the Williamson ether synthesis, where the phenolic hydroxyl group of 4-bromophenol is alkylated with 4-(2-chloroethyl)morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotoric solvent like dimethylformamide (DMF). The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from 4-(2-chloroethyl)morpholine in an SN2 reaction.
Step 2: Borylation via Lithium-Halogen Exchange
The key carbon-boron bond formation is achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate. The aryl bromide is treated with a strong organolithium base, typically n-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. This generates a highly reactive aryllithium intermediate. This intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, which acts as the boron source. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.
Caption: Synthetic workflow for 4-(2-Morpholinoethoxy)phenylboronic acid HCl.
Detailed Experimental Protocol
Materials:
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4-Bromophenol
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4-(2-Chloroethyl)morpholine hydrochloride
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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n-Butyllithium (n-BuLi) in hexanes
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Tetrahydrofuran (THF), anhydrous
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Triisopropyl borate
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Hydrochloric acid (HCl), aqueous solution
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Ethyl acetate
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Hexanes
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Brine (saturated aqueous NaCl solution)
Step-by-Step Procedure:
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Etherification: To a solution of 4-bromophenol in DMF, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 4-(2-chloroethyl)morpholine hydrochloride and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(4-bromophenoxyethyl)morpholine.
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Borylation: Dissolve the crude 4-(4-bromophenoxyethyl)morpholine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. Add triisopropyl borate dropwise, again maintaining the low temperature. Allow the reaction to warm to room temperature and stir overnight.
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Hydrolysis and Salt Formation: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Stir vigorously for 1 hour. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid is triturated with hexanes to afford 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride as a solid.
Characterization of 4-(2-Morpholinoethoxy)phenylboronic Acid Hydrochloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the morpholine ring protons, and the ethoxy linker protons. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. It is worth noting that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad signals in the NMR spectrum.[1] Running the NMR in a solvent like d₄-methanol can help break up these oligomers.[1]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
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¹¹B NMR: Boron-11 NMR is a specific technique for observing the boron nucleus. The chemical shift of the ¹¹B signal can confirm the presence of the boronic acid group and provide insights into its electronic environment.[2][3] The chemical shift can also distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4][5][6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn can confirm the elemental composition.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:
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O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
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B-O stretching: A strong band typically observed around 1350-1400 cm⁻¹.[7][8]
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C-O stretching: Bands corresponding to the aryl ether and the morpholine ether linkages.
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Aromatic C-H and C=C stretching: Signals in the aromatic region of the spectrum.
Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, morpholino, and ethoxy protons with appropriate integrations and multiplicities. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| ¹¹B NMR | A single resonance in the expected chemical shift range for an arylboronic acid. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecular ion [M+H]⁺. |
| FTIR | Characteristic absorption bands for O-H, B-O, C-O, and aromatic C-H/C=C bonds. |
Conclusion
The synthesis and characterization of 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride can be reliably achieved through a well-defined synthetic route. Careful execution of the experimental protocol and thorough analysis using a suite of spectroscopic techniques are crucial for ensuring the identity and purity of the final product. This versatile building block holds significant potential for the development of novel therapeutics and functional materials.
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